
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H28N4O3 and its molecular weight is 408.502. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of BRAF Kinase
This compound is structurally related to aryl phenyl ureas with a 4-quinazolinoxy substituent, identified as potent inhibitors of both mutant and wild-type BRAF kinase. Such compounds have shown efficacy in mouse tumor xenograft models following oral dosing, indicating their potential in cancer research and therapy (Holladay et al., 2011).
Biginelli-type Synthesis
The compound is related to research on the Biginelli-type synthesis, where the ternary condensation of N-methoxyurea, aldehydes, and 1,3-dicarbonyl compounds leads to novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. This showcases its role in the development of new synthetic methodologies in organic chemistry (Kolosov et al., 2015).
Antiproliferative and Antioxidant Activities
Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, structurally similar to the query compound, were synthesized and evaluated for biological activity. These compounds displayed moderate to strong antiproliferative effects against various cancer cell lines and showed significant antioxidant activity, suggesting their utility in developing cancer therapeutics and antioxidant agents (Perković et al., 2016).
Synthesis and Biological Evaluation of Quinazoline Derivatives
Research on quinazoline derivatives, which are structurally related to the compound , has focused on their synthesis and biological evaluation, particularly as antimicrobial agents. This demonstrates the compound's relevance in the development of new antimicrobial drugs (Patel & Shaikh, 2011).
Development of Quinazolinone Analogues as Potent Antibacterials
A study aimed at determining the antibacterial activity of synthesized novel quinazolinone analogues, closely related to the query compound, against S. aureus and E. coli. The research underscores the potential of such compounds in addressing bacterial infections, paving the way for new antibacterial drug development (Dhokale et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-tert-butylphenylhydrazine with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde, followed by the reaction of the resulting hydrazone with urea.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde", "Urea" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylphenylhydrazine with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazoline-4-carbaldehyde in ethanol to form the corresponding hydrazone.", "Step 2: Isolation of the hydrazone by filtration and washing with ethanol.", "Step 3: Reaction of the hydrazone with urea in ethanol under reflux to form the desired product, (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the product by recrystallization from ethanol." ] } | |
CAS-Nummer |
942001-91-4 |
Produktname |
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C23H28N4O3 |
Molekulargewicht |
408.502 |
IUPAC-Name |
1-(4-tert-butylphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H28N4O3/c1-23(2,3)16-10-12-17(13-11-16)24-21(28)26-20-18-8-5-6-9-19(18)25-22(29)27(20)14-7-15-30-4/h5-6,8-13H,7,14-15H2,1-4H3,(H2,24,26,28) |
InChI-Schlüssel |
AMTKWFHQVQVJKZ-LHLOQNFPSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)
![4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2451515.png)
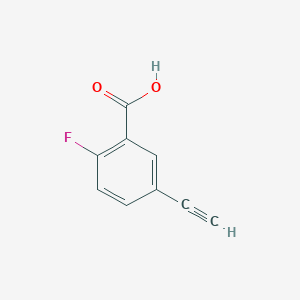


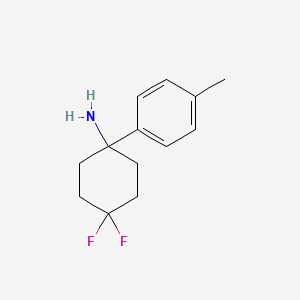
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2451520.png)

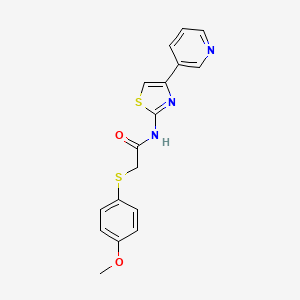
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2451528.png)
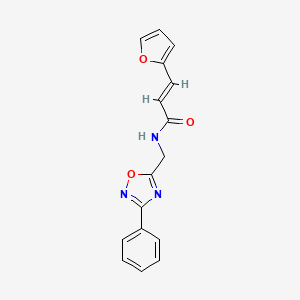
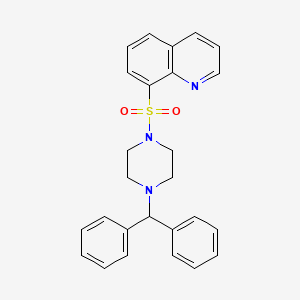
![3-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B2451532.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451534.png)